Bicyclo[3.2.1]octa-2,6-diene
Description
Historical Context and Evolution of Research Interest in Bridged Bicyclic Dienes
The study of bridged bicyclic systems, such as bicyclo[3.2.1]octa-2,6-diene, has been a fertile ground for developing and testing theories of chemical bonding and reactivity. The inherent strain and defined spatial arrangement of atoms in these molecules lead to chemical behaviors not observed in their acyclic counterparts. Early interest was often driven by the desire to understand the consequences of geometric constraints on stability and reaction pathways.
Over time, research has evolved from fundamental investigations to the application of these systems in complex chemical synthesis. Molecules containing bridged bicyclic frameworks are present in numerous biologically active compounds, making their efficient synthesis a key objective. researchgate.net The bicyclo[3.2.1]octane skeleton, for instance, is a common subunit in over three-quarters of a large family of more than 1600 tetracyclic diterpenoids. researchgate.net The development of methods to construct and functionalize these bridged systems, including the use of chiral dienes as ligands in enantioselective catalysis, highlights their contemporary importance. nih.gov
Structural Characteristics and Their Implications for Intrinsic Chemical Behavior
The structure of this compound is characterized by a six-membered ring bridged by a single carbon atom, creating a five-membered and a seven-membered ring. This arrangement results in notable ring strain and a unique three-dimensional geometry. The molecule contains two double bonds, one in the six-membered ring and one in the five-membered ring, which are not conjugated in the classical sense but are held in close spatial proximity.
This fixed orientation of the π-systems has profound implications for the molecule's reactivity. For instance, the anion formed by deprotonation of this compound exhibits unusual stability, a phenomenon that has been attributed to homoaromaticity, where delocalization of electrons occurs through space. researchgate.net The molecule readily participates in cycloaddition reactions, with the different double bonds exhibiting distinct reactivities. lookchem.com Furthermore, its framework can be functionalized through various reactions, including thermal rearrangements and metal-mediated transformations. cdnsciencepub.comrsc.org
Fundamental Significance within Bicyclic Systems Research and Synthetic Challenges
This compound and its derivatives are of fundamental significance for several reasons. They serve as model systems for studying the principles of pericyclic reactions, such as the Cope rearrangement, and for investigating the nature of through-space electronic interactions. cdnsciencepub.com The study of their anions has contributed significantly to the understanding of homoaromaticity, a key concept in physical organic chemistry. researchgate.net
From a synthetic perspective, the bicyclo[3.2.1]octane core is a desirable structural motif found in many natural products. cdnsciencepub.com However, the construction of this bicyclic system can be challenging. Key synthetic strategies often involve thermal rearrangements of other bicyclic systems, such as 6-vinylbicyclo[3.1.0]hex-2-enes. cdnsciencepub.com These reactions need to be carefully controlled to achieve the desired stereochemistry and functional group placement. The development of efficient and stereoselective methods for the synthesis and functionalization of this compound remains an active area of research, driven by its potential as a precursor to more complex and biologically relevant molecules. acs.org
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4096-95-1 |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.16 g/mol |
| InChI | InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2 |
| InChIKey | VTYQQMGYHHVPMX-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2CC1C=C2 |
Data sourced from PubChem CID 138114. nih.gov
Table 2: Computed Properties
| Property | Value |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 106.078250319 Da |
| Monoisotopic Mass | 106.078250319 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
| Complexity | 142 |
Data sourced from PubChem CID 138114. nih.govechemi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
4096-95-1 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2 |
InChI Key |
VTYQQMGYHHVPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octa 2,6 Diene and Its Functionalized Analogues
Cycloaddition-Based Synthetic Routes to Bicyclo[3.2.1]octa-2,6-diene Frameworks
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic and polycyclic molecules. Various cycloaddition strategies have been employed to assemble the this compound core.
Diels-Alder Reaction Strategies and Polycyclic Product Formation
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. Intramolecular Diels-Alder (IMDA) reactions have proven particularly effective in generating the bicyclo[3.2.1]octane skeleton. A key strategy involves the thermal isomerization of a 5-vinyl-1,3-cyclohexadiene derivative. nih.govmdpi.com This precursor, upon heating, undergoes an IMDA reaction to form a tricyclo[3.2.1.02,7]octane intermediate. Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this intermediate furnishes the desired bicyclo[3.2.1]octane framework. nih.govmdpi.com
For instance, the commercially available monoterpene (R)-carvone can be converted into a 5-vinyl-1,3-cyclohexadiene system. Heating this substrate in toluene (B28343) at high temperatures leads to the formation of a tricyclic intermediate, which can then be opened to yield highly functionalized, enantiopure bicyclo[3.2.1]octane derivatives. nih.govmdpi.com This methodology allows for the creation of polycyclic systems containing the bicyclo[3.2.1]octane core, which are prevalent in many biologically active natural products. nih.gov The strategic placement of functional groups on the starting materials can influence the stereochemical outcome of the cycloaddition and subsequent transformations. mdpi.com
| Precursor Type | Reaction Condition | Intermediate | Final Product | Ref |
| 5-vinyl-1,3-cyclohexadiene | Toluene, 190 °C | tricyclo[3.2.1.02,7]oct-3-ene | bicyclo[3.2.1]oct-1-ene derivative | nih.gov |
| α,β-unsaturated ketone with a tethered diene | TMSCl, heat | silyl enol ether | bicyclo[3.2.1]octane derivative | mdpi.com |
1,3-Dipolar Cycloaddition Approaches for Aza-Bicyclo[3.2.1]octadienes
The introduction of nitrogen into the bicyclic framework to create aza-bicyclo[3.2.1]octadienes can be efficiently achieved through 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. In the context of aza-bicyclo[3.2.1]octadiene synthesis, this often involves the reaction of a nitrogen-containing 1,3-dipole with a suitable bicyclic olefin or the intramolecular cycloaddition of a molecule containing both the dipole and dipolarophile moieties.
A notable example is the reaction of phenylsulfonyl azide (B81097) with norbornadiene. nih.gov This reaction is thought to proceed through an initial 1,3-dipolar cycloaddition of the azide to one of the double bonds of norbornadiene, followed by the loss of nitrogen gas to form a transient fused-ring aziridine (B145994). nih.govrsc.org This aziridine intermediate then undergoes a ring-opening and rearrangement cascade, ultimately yielding an N-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. nih.govrsc.org This method provides a direct route to the aza-bicyclic core and can be applied to substituted norbornadienes to produce a variety of functionalized analogues. nih.gov
Another powerful approach involves the reaction of pyridinium (B92312) ylides with dipolarophiles. These ylides, which are 1,3-dipoles, can react with alkenes or alkynes to construct the heterocyclic portion of the aza-bicyclic system. chemrxiv.org Furthermore, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from N-substituted aminobenzofuran-2-aldehydes has been shown to produce complex fused heterocyclic systems containing the aza-bicyclo[3.2.1]octane core. nih.gov
| 1,3-Dipole | Dipolarophile | Product | Ref |
| Phenylsulfonyl azide | Norbornadiene | N-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene | nih.govrsc.org |
| Pyridinium ylide | Bicyclobutane | Azabicyclo[3.1.1]heptane derivative | chemrxiv.org |
| Azomethine ylide (intramolecular) | Alkene | Fused aza-bicyclo[3.2.1]octane system | nih.gov |
Type II [m+n] Cycloaddition Reactions for Bridged Systems
Type II intramolecular cycloadditions are a powerful class of reactions for the direct synthesis of bridged bicyclic systems. researchgate.net In these reactions, the two reactive moieties (e.g., a diene and a dienophile) are tethered at a central atom. While various [m+n] cycloadditions exist, the [5+2] cycloaddition has emerged as a particularly useful tool for constructing bicyclo[m.n.1] ring systems, which can be precursors to the bicyclo[3.2.1]octane framework. researchgate.netresearchgate.net
For example, a cationic [5+2] cycloaddition has been utilized to forge a bicyclo[3.2.1]octane core as a key step in the synthesis of the ABCD ring system of C18/C19 diterpene alkaloids. bohrium.com This reaction involves the cycloaddition of a styrene (B11656) derivative with a cationic species generated from a para-quinone monoketal. bohrium.com Furthermore, an electrochemical oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade reaction has been developed for the rapid assembly of diversely functionalized bicyclo[3.2.1]octanes. acs.org These methods highlight the potential of higher-order cycloadditions to access complex bridged architectures.
Rearrangement Pathways in this compound Synthesis
Sigmatropic rearrangements offer an alternative and often elegant strategy for the synthesis of this compound and its derivatives. These reactions involve a concerted reorganization of σ and π bonds and can lead to the formation of complex structures with high stereocontrol.
Cope Rearrangement of Divinylcyclopropane Systems to Bicyclo[3.2.1]octadienes
The Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene, is a classic and powerful tool in organic synthesis. nsf.gov A particularly relevant application for the synthesis of the this compound skeleton is the rearrangement of 6-exo-vinylbicyclo[3.1.0]hex-2-ene systems. cdnsciencepub.com The thermal rearrangement of these substituted divinylcyclopropane derivatives proceeds cleanly and efficiently to afford the corresponding bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com
The stereochemistry of the starting vinylcyclopropane (B126155) is crucial for the success of the rearrangement. The reaction generally proceeds through a chair-like transition state, which dictates the stereochemical outcome of the product. acs.org This method has been used to prepare bicyclo[3.2.1]octa-2,6-dienes with substituents at various positions, including the bridgehead carbons and the C4 position. cdnsciencepub.com The ability to introduce functionality in a controlled manner makes this a versatile synthetic strategy. cdnsciencepub.com
Aza-Cope Rearrangements in Nitrogen-Containing Bicyclic Architectures
The aza-Cope rearrangement is the nitrogen-containing analogue of the Cope rearrangement and provides a powerful method for the synthesis of nitrogen-containing rings. wikipedia.orgtcichemicals.com The cationic 2-aza-Cope rearrangement, in particular, has found widespread application due to its often-mild reaction conditions compared to the all-carbon counterpart. wikipedia.org
A highly effective strategy is the tandem aza-Cope-Mannich reaction, which couples the aza-Cope rearrangement with an irreversible Mannich cyclization. rsc.orgwikipedia.org This sequence provides a strong thermodynamic driving force and allows for the construction of complex, nitrogen-containing polycyclic systems from relatively simple precursors. rsc.orgwikipedia.org This methodology has been successfully applied to the synthesis of various alkaloids containing the 2-azabicyclo[3.2.1]octane scaffold, such as strychnine (B123637) and dehydrotubifoline. rsc.orgacs.orgacs.org The reaction proceeds via the formation of an iminium ion, which then undergoes the rsc.orgrsc.org-sigmatropic rearrangement followed by intramolecular cyclization. rsc.org The stereochemical outcome of the reaction is often highly predictable, making it a valuable tool in stereocontrolled synthesis. acs.org
Diradical Mediated Rearrangements in Bridged Diene Formation
The formation of the this compound skeleton can be achieved through rearrangements that proceed via diradical intermediates. A notable example is the thermal rearrangement of 6-exo-vinylbicyclo[3.1.0]hex-2-ene. cdnsciencepub.com While the endo isomer readily undergoes a Cope rearrangement, the exo isomer requires higher temperatures (195°C) to rearrange to this compound. cdnsciencepub.com This transformation is proposed to occur through a one-center epimerization at the C-6 position, involving a diradical intermediate. cdnsciencepub.com This intermediate then isomerizes to the endo vinyl isomer, which rapidly rearranges to the final product. cdnsciencepub.com
Computational studies have provided further insight into the role of diradicals in the formation of this compound derivatives. The generation of 2-carbenabicyclo[3.2.1]octa-3,6-diene leads to a mixture of hydrocarbon products, including this compound. nih.gov Mechanistic investigations using ab initio calculations suggest that the formation of the C8H10 hydrocarbon fraction proceeds through the interconversion of a singlet carbene with analogous singlet diradical species. nih.gov
The di-π-methane rearrangement of this compound itself has been studied to understand the involvement of diradical intermediates. acs.org By employing deuterium (B1214612) labeling and generating potential diradical intermediates through photolysis and thermolysis of specific azoalkanes, researchers have elucidated the mechanistic pathways of this photochemical rearrangement. acs.org
Cyclization Strategies from Acyclic and Monocyclic Precursors
The construction of the bicyclo[3.2.1]octane framework, the saturated analogue of the diene, often serves as a precursor and can be achieved through various cyclization strategies. These methods provide access to the core structure, which can then be further functionalized to introduce the desired unsaturation.
Intramolecular Diels-Alder reactions represent a powerful, atom-economical approach. For instance, 2-oxo-4-(piperidin-1-yl)-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles can undergo a retro-Michael cleavage under basic conditions to generate a reactive diene that subsequently participates in an intramolecular [4+2] cycloaddition to yield oxygenated polycyclic systems containing the bicyclo[3.2.1]octane core. smolecule.com
Another effective strategy is the [3+2] cycloaddition. Vinylogous carbonates can react with N-substituted hydroxylamine (B1172632) hydrochlorides in a catalyst-free intramolecular nitrone cycloaddition to form bicyclic isoxazolidines with the bicyclo[3.2.1]octane skeleton in high yields and with excellent stereoselectivity. smolecule.com
Furthermore, the cyclization of acyclic precursors is a known method for synthesizing the parent this compound. ontosight.ai Base-promoted cyclization of 1,4-diketones is a classic approach to the bicyclo[3.2.1]octane system. mdpi.com For example, the intramolecular Stetter reaction, catalyzed by a triazolium salt, can be used to construct the bicyclic core with high diastereocontrol. mdpi.com
Catalytic Annulation and Divergent Synthetic Transformations Towards this compound Scaffolds
Catalytic methods offer efficient and selective routes to the this compound framework and its derivatives. These approaches often allow for the construction of complex molecular architectures from simpler starting materials in a controlled manner.
A notable example is the palladium-catalyzed enantioselective intramolecular alkene-alkyne coupling reaction, which provides access to chiral bicyclo[3.2.1]octadienes. acs.org This method highlights the power of transition metal catalysis in achieving high levels of stereocontrol in the synthesis of these bridged systems.
Divergent synthetic strategies utilizing catalytic annulations have also been developed. For instance, the reaction between pent-4-ene-1,3-diones and vinyl diketones can be used to efficiently synthesize a variety of bicyclo[3.2.1]octanediones. researchgate.net These products can then undergo further transformations to access a range of functionalized bicyclic compounds. researchgate.net
Furthermore, stepwise cascade reactions have been employed for the diverse synthesis of bridged this compound frameworks. acs.orgacs.org These multi-step sequences, often involving rearrangements and cycloadditions, can efficiently build up the complex bicyclic structure. For example, a type II intramolecular [5+2] cycloaddition has been utilized to construct the synthetically challenging bicyclo[4.4.1] ring system, which can then be transformed into a bicyclo[3.2.1]octane derivative. researchgate.net
The dehydration of sterically hindered tertiary 3-methylbicyclo[3.2.1]oct-6-en-3-ols with phosphoryl chloride in pyridine, although requiring forcing conditions, produces bicyclo[3.2.1]octa-2,6-dienes in high yields. researchgate.net This demonstrates a functional group transformation approach to introduce the diene moiety into a pre-existing bicyclic skeleton.
Elucidation of Reaction Mechanisms and Reactivity Patterns of Bicyclo 3.2.1 Octa 2,6 Diene
Pericyclic Reactions: Scope and Mechanistic Investigations
Pericyclic reactions, which involve a cyclic rearrangement of bonding electrons, are a key feature of bicyclo[3.2.1]octa-2,6-diene's reactivity. These reactions proceed through a single, concerted transition state. rsc.org
Concerted Versus Stepwise Mechanisms in Cycloaddition Reactions
Cycloaddition reactions involving this compound can proceed through either a concerted or a stepwise mechanism. In a concerted reaction, the two new sigma bonds are formed in a single step. rsc.org A stepwise mechanism, on the other hand, involves the formation of a discrete intermediate. rsc.org
Research on the reaction of this compound with 1,2,4-triazoline-3,5-diones reveals competitive dipolar and homocycloaddition pathways. acs.orgacs.org The major reaction path is a dipolar cycloaddition, leading to rearranged urazoles, while a minor path involves homocycloaddition to form a cyclopropane (B1198618) product. acs.org Notably, ene reactions and [2+2] cycloadditions are not observed, suggesting these pathways have higher activation energies. acs.org
Computational studies on dehydro-Diels-Alder reactions, a related class of cycloadditions, indicate that a concerted mechanism is generally favored energetically over a stepwise diradical route. researchgate.net However, the energy difference between the two pathways can be small, and experimental evidence suggests that competing concerted and stepwise mechanisms can occur. researchgate.net In the case of gold-catalyzed intermolecular [4+3] cycloaddition reactions, evidence points towards a direct cycloaddition mechanism rather than a stepwise cyclopropanation followed by a Cope rearrangement. nih.gov
Sigmatropic Rearrangement Mechanisms in this compound Formation
This compound can be synthesized through sigmatropic rearrangements, particularly the Cope rearrangement of 6-vinylbicyclo[3.1.0]hex-2-ene derivatives. cdnsciencepub.comrsc.org The parent endo-6-vinylbicyclo[3.1.0]hex-2-ene readily rearranges to this compound at room temperature via a rsc.orgrsc.org-sigmatropic shift. cdnsciencepub.comrsc.org In contrast, the exo-isomer is more stable but can be rearranged at higher temperatures. cdnsciencepub.com This rearrangement is thought to proceed through a diradical intermediate, leading to the endo isomer which then rapidly undergoes the Cope rearrangement. cdnsciencepub.com
The thermal rearrangement of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes has proven to be a useful synthetic route to functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.comcdnsciencepub.com These reactions are generally clean and efficient, allowing for the introduction of various functional groups onto the bicyclic framework. cdnsciencepub.com
Electron Transfer and Redox Reactions of the this compound System
The rigid framework of bicyclic compounds like this compound makes them interesting subjects for studying intramolecular electron transfer reactions. core.ac.uk The fixed distance and orientation between redox partners can help in understanding the conformational requirements for electron transfer. core.ac.uk While specific studies on the electron transfer and redox reactions of this compound itself are not extensively detailed in the provided results, the principles can be inferred from related systems. For instance, in compounds where redox partners are connected by a rigid bicyclo[2.2.2]octane framework, the rigid structure slows down the back thermal electron transfer after photochemical activation. core.ac.uk
Electrophilic and Nucleophilic Substitution Reactions on the Bicyclic Framework
The this compound system can undergo both electrophilic and nucleophilic substitution reactions. The presence of double bonds and the specific geometry of the bicyclic structure influence the regioselectivity and stereoselectivity of these reactions.
Studies on the solvolysis of bicyclo[3.2.1]octa-2,6-dienyl p-nitrobenzoates have provided insights into the behavior of carbocationic intermediates and the potential for homoconjugation. acs.org The bromination of this compound with N-bromosuccinimide has also been investigated. acs.org Research on the solvolysis of related bicyclo[3.2.1]oct-2-en-6-yl derivatives indicates that nucleophilic substitution predominantly occurs at the C-6 position, and this is not significantly affected by the presence of a double bond at the 2,3-position. researchgate.net The nucleophilicity of related vinylcarbenes, such as bicyclo[3.2.1]octa-2,6-dien-4-ylidene, has also been a subject of study. acs.org
Metal Coordination Chemistry and Reactivity in Organometallic Complexes Derived from this compound
This compound serves as a versatile ligand in organometallic chemistry, forming complexes with various transition metals. rsc.org The diene can coordinate to a metal center through its π-system in different ways.
For example, the reaction of this compound with dodecacarbonyltriruthenium (B8016418) yields (2—4,6-η-bicyclo[3.2.1]octadiene)tricarbonylruthenium. rsc.org This complex can undergo hydride abstraction to form a cationic complex, which can then be reduced back to the original complex. rsc.org The mechanism of formation is proposed to involve coordination of the diene followed by hydrogen migration via the metal. rsc.org
The bicyclo[3.2.1]octa-2,6-dien-4-yl ligand, a five-electron donor, has been used to create binuclear iron carbonyl complexes, which have been compared to the well-known cyclopentadienyl (B1206354) analogues. researchgate.net Furthermore, "mixed-ligand" ruthenocenes incorporating a bicyclo[3.2.1]octa-2,6-dienyl ligand have been synthesized, and their stability has been investigated. wmich.edu The molecular structure of bicyclo[3.2.1]octadienyliron tricarbonyl tetrafluoroborate (B81430) has also been determined. acs.org
Structural and Electronic Characteristics of Bicyclo 3.2.1 Octa 2,6 Diene Derivatives and Analogues
Functionalized Bicyclo[3.2.1]octa-2,6-dienes: Synthesis and Reactivity Profiles
The synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes has been achieved through a variety of strategic approaches, including thermal rearrangements, cycloadditions, and cascade reactions.
A primary and efficient method involves the thermal Cope rearrangement of substituted 6-vinylbicyclo[3.1.0]hex-2-ene systems. cdnsciencepub.com Specifically, 6-exo-vinylbicyclo[3.1.0]hex-2-ene rearranges at elevated temperatures (e.g., 195°C) to yield bicyclo[3.2.1]octa-2,6-diene. cdnsciencepub.com This transformation proceeds through a one-center epimerization to the endo vinyl isomer, which then undergoes a rapid publish.csiro.aupublish.csiro.au-sigmatropic shift. cdnsciencepub.com This methodology has been successfully applied to produce bicyclo[3.2.1]octa-2,6-dienes with substituents at the bridgehead positions, on the ethylene (B1197577) bridge, and at C-4. cdnsciencepub.com For instance, thermolysis of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes has proven effective for preparing compounds with the bicyclo[3.2.1]octane carbon skeleton. cdnsciencepub.com
Another significant synthetic route is through cycloaddition reactions. This compound itself can be synthesized via cycloadditions and participates in reactions like the Diels-Alder reaction, serving as a precursor for more complex polycyclic molecules. ontosight.aiacs.org Furthermore, diverse frameworks of bridged this compound can be assembled through stepwise cascade reactions. researchgate.net Aza-Cope rearrangement of bicyclo[3.1.0]hexene imine intermediates also yields the N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, a precursor to the corresponding heterocyclic octane (B31449) family. rsc.org
The reactivity of the this compound system is characterized by the differential reactivity of its two double bonds. The C6-C7 olefin is generally considered more strained and is more susceptible to oxidation, reduction, and addition reactions compared to the C2-C3 olefin. marquette.edu
| Method | Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Thermal Rearrangement | 6-exo-vinylbicyclo[3.1.0]hex-2-ene | Cope Rearrangement | cdnsciencepub.com |
| Thermal Rearrangement | 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones | Cope Rearrangement | cdnsciencepub.com |
| Cycloaddition | Acyclic precursors | Diels-Alder Reaction | ontosight.ai |
| Cascade Reaction | Varies | Stepwise cascade | researchgate.net |
| Rearrangement | Bicyclo[3.1.0]hexene imine | Aza-Cope Rearrangement | rsc.org |
Bicyclo[3.2.1]octadienyl Anions: Investigations into Homoaromaticity and Charge Delocalization
The bicyclo[3.2.1]octadienyl anion, specifically the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, has been a subject of extensive study as a potential example of bishomoaromaticity. publish.csiro.aulookchem.com Homoaromaticity is a concept where aromatic stabilization occurs through-space, bridging a formal break in conjugation. publish.csiro.auresearchgate.net The anion possesses a 6π-electron system (an allyl anion and a remote double bond) that could, through orbital overlap, satisfy Hückel's rule for aromaticity (4n+2 π electrons).
Initial studies provided compelling evidence for enhanced stability. The rate of base-catalyzed hydrogen exchange of this compound was found to be 10^4.5 times faster than that of bicyclo[3.2.1]oct-2-ene, suggesting significant charge delocalization and stabilization in the resulting anion 3. lookchem.com Acidity measurements in cyclohexylamine (B46788) revealed a pKa per hydrogen of 31.4 for the diene, corresponding to a stabilization of at least 12.2 kcal/mol relative to the anion of the corresponding monoene. lookchem.com This stabilization was attributed to the bishomocyclopentadienyl character of the anion. lookchem.com However, the nature of this stabilization has been a topic of debate, with some studies suggesting that homoaromaticity is only marginal and that other factors contribute significantly. acs.orgillinois.edu More recent consensus, supported by quantum mechanics methods assessing magnetic susceptibility, accepts the presence of homoaromaticity, augmented by other effects. publish.csiro.auresearchgate.net
The bicyclo[3.2.1]octa-3,6-dien-2-yl anion is typically generated by the deprotonation of its parent hydrocarbon, this compound. researchgate.net The choice of base is crucial; while reagents like n-BuLi/TMEDA are not very effective, stronger bases such as t-BuLi/TMEDA or n-BuLi/t-BuOK can deprotonate the diene in high yields (80-85%). researchgate.net
Spectroscopic analysis, particularly NMR, has been central to characterizing the anion and probing its electronic structure. Early ¹H NMR studies were key in supporting the idea of homoaromaticity. lookchem.com A significant upfield shift (δ 2.3) was observed for the C6 and C7 vinyl protons of the anion relative to the analogous bicyclo[3.2.1]oct-3-enyl anion. lookchem.com This shielding was interpreted as evidence for a diatropic ring current, a magnetic hallmark of aromatic systems. lookchem.com Subsequent ¹³C NMR spectroscopic studies have provided further detailed insights into the charge distribution within the anionic framework. doi.orguni-wuerzburg.de
The stability and electronic structure of the bicyclo[3.2.1]octadienyl anion are not solely governed by potential homoaromaticity but are also significantly influenced by the presence of substituents and the nature of the counterion. publish.csiro.auresearchgate.net
Studies on substituted systems have provided a more nuanced picture. The introduction of a 3-phenyl substituent on the this compound backbone was found to only slightly increase the rate of base-catalyzed hydrogen-deuterium exchange at the C-4 position compared to the unsubstituted parent compound. rsc.org This result was interpreted as arguing against the presence of significant homoaromatic stabilization in the anion. rsc.org
| Compound | pKa (per H in Cyclohexylamine) | Relative Anion Stability | Reference |
|---|---|---|---|
| This compound | 31.4 | Stabilized by at least 12.2 kcal/mol vs. bicyclo[3.2.1]oct-2-ene anion | lookchem.com |
| Bicyclo[3.2.1]oct-2-ene | >40.5 | Reference | lookchem.com |
Generation and Spectroscopic Characterization of the Bicyclo[3.2.1]octa-3,6-dien-2-yl Anion
Bicyclo[3.2.1]octadienyl Cations: Studies on Anti-aromaticity and Relative Stability
In contrast to the 6π-electron anion, the bicyclo[3.2.1]octadienyl cation, specifically the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, is a 4π-electron system. wikipedia.org According to Hückel's rules, cyclic, planar, conjugated systems with 4n π electrons are anti-aromatic and thus are energetically destabilized. The bicyclo[3.2.1]octa-3,6-dien-2-yl cation has been identified as a "bishomoantiaromatic" species, where through-space interaction between the allyl cation and the remote double bond leads to a 4π-electron cyclic system, resulting in destabilization. wikipedia.orgaip.orgnih.gov
Theoretical and experimental studies confirm this anti-aromatic character. wikipedia.orgnih.gov Antiaromaticity is characterized by magnetic criteria that are opposite to those of aromatic systems, including paramagnetic ring currents. aip.orgaip.org Computational methods, such as Nucleus-Independent Chemical Shift (NICS), predict positive values for the cation, indicative of anti-aromaticity. nih.gov These calculations also reveal paramagnetic (positive) magnetic susceptibility exaltations, in contrast to the diamagnetic (negative) exaltations seen in aromatic compounds. aip.orgaip.org
The bicyclo[3.2.1]octa-3,6-dien-2-yl cation and its derivatives are highly reactive and are typically generated at very low temperatures in superacidic media. nih.govacs.org A common method involves the ionization of a corresponding precursor alcohol. For example, 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-ol was transformed into the corresponding carbocation in a solution of fluorosulfuric acid and sulfuryl chloride fluoride (B91410) (FSO₃H/SO₂ClF) at -120°C. nih.govacs.org
Characterization relies on low-temperature spectroscopic techniques. The generated cations have been successfully characterized by ¹H, ¹³C, and, in the case of substituted derivatives, ¹⁹F NMR spectroscopy. nih.govacs.org Further confirmation of their structure can be obtained by quenching the superacid solution with a nucleophile, such as sodium methoxide (B1231860) in methanol, and analyzing the resulting stable product. nih.govacs.org
The primary electronic effect governing the stability of the bicyclo[3.2.1]octa-3,6-dien-2-yl cation is its bishomoantiaromaticity. nih.gov This leads to significant destabilization compared to analogous cations that lack the 4π-electron cyclic interaction.
Experimental evidence for this destabilization comes from direct comparison of the stabilities of related cations. Using ¹⁹F NMR spectroscopy as a probe for equilibria between different carbocations, the 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation was found to be 3.7 kcal/mol less stable than the corresponding 2-(4'-fluorophenyl)bicyclo[3.2.1]oct-3-en-2-yl cation, which lacks the C6-C7 double bond and thus cannot be bishomoantiaromatic. nih.govacs.org This destabilization is a direct consequence of the unfavorable through-space interaction of the 4π electrons. nih.gov Studies have ruled out that this destabilization is simply due to the inductive effect of the sp²-hybridized carbons of the remote double bond. nih.govacs.org
| Cation | Key Feature | Relative Stability (Experimental) | Attributed Cause | Reference |
|---|---|---|---|---|
| 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation | 4π electron system | 3.7 kcal/mol less stable than the octenyl cation below | Bishomoantiaromaticity | nih.govacs.org |
| 2-(4'-fluorophenyl)bicyclo[3.2.1]oct-3-en-2-yl cation | 2π electron system (no cyclic interaction) | Reference cation | - | nih.govacs.org |
Generation and Characterization of the Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation
Heteroatom-Containing this compound Analogues (e.g., Azabicyclo[3.2.1]octadienes)
The introduction of heteroatoms, particularly nitrogen, into the this compound framework creates a class of compounds known as azabicyclo[3.2.1]octadienes. These analogues exhibit modified structural and electronic properties and are often synthesized as precursors or key intermediates in the total synthesis of natural products and other complex molecules. researchgate.netrsc.org The position of the nitrogen atom within the bicyclic system significantly influences the molecule's reactivity and conformation.
A primary method for synthesizing these nitrogen-containing scaffolds is through cycloaddition reactions. mdpi.com For instance, the dipolar cycloaddition of norbornadiene with 2-azido-1,3-dimethoxyimidazolium hexafluoridophosphate yields the salt 2-(2-Azabicyclo[3.2.1]octa-3,6-dien-2-yl)-1,3-dimethoxyimidazolium hexafluoridophosphate. researchgate.net X-ray crystallography of this compound revealed that the methoxy (B1213986) groups on the imidazolium (B1220033) ring adopt an anti-conformation. researchgate.net
Another synthetic route involves the reaction of 1-(propergyl)-pyridinium-3-olate with ethyl propiolate, which regioselectively produces two main regioisomers: ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate and ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate. mdpi.com The formation of these products in nearly equal ratios was supported by DFT quantum chemical calculations. mdpi.com The structures of these compounds were confirmed using IR, mass spectrometry, and NMR data. mdpi.com
The table below summarizes key data for some synthesized azabicyclo[3.2.1]octadiene derivatives.
| Compound Name | Synthesis Method | Key Analytical Data | Reference |
| 2-(2-Azabicyclo[3.2.1]octa-3,6-dien-2-yl)-1,3-dimethoxyimidazolium hexafluoridophosphate | Dipolar cycloaddition of norbornadiene and an azide (B81097) | Crystal Structure: C12H16N3O2+·PF6-, weak inter-ionic C—H⋯F contacts observed. | researchgate.net |
| Ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate | Cycloaddition of 1-(propergyl)-pyridinium-3-olate and ethyl propiolate | IR ν = 2928 (CH), 1680 (conjugated CO), 1720 cm−1 (CO ester). MS (m/z) = 231. | mdpi.com |
| Ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate | Cycloaddition of 1-(propergyl)-pyridinium-3-olate and ethyl propiolate | mp 180–182 °C. IR ν = 2931 (CH), 1686 (conjugated CO), 1726 cm−1 (CO ester). MS (m/z) = 231. | mdpi.com |
| 6,7-Diphenyl-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-dien-2-one | Cycloaddition of 1-(propergyl)-pyridinium-3-olate and diphenylacetylene | IR ν = 2920 (CH), 1690 cm−1 (conjugated CO). MS (m/z) = 311. | mdpi.com |
Transition Metal Complexes Incorporating Bicyclo[3.2.1]octa-2,6-dienyl Ligands and Their Structural Analysis
This compound serves as a versatile ligand in organometallic chemistry, capable of coordinating to transition metals in various ways. The study of these complexes provides insight into metal-ligand bonding and the activation of C-C and C-H bonds. acs.orgacs.org
The reaction of this compound with dodecacarbonyltriruthenium (B8016418) in refluxing benzene (B151609) yields (2—4,6-η-bicyclo[3.2.1]octadiene)tricarbonylruthenium, C8H10Ru(CO)3. rsc.org The structure of this complex was characterized by ¹H NMR spectroscopy. This complex can undergo hydride-ion abstraction with triphenylmethyl tetrafluoroborate (B81430) (Ph3CBF4) to form the cationic complex [(2—4,6,7-η-C8H9)Ru(CO)3]BF4. rsc.org The formation mechanism of the initial ruthenium complex is believed to involve the coordination of the diene followed by a hydrogen migration via the metal atom. rsc.org
Iron complexes of this diene have also been synthesized and structurally characterized. The molecular structure of bicyclo[3.2.1]octadienyliron tricarbonyl tetrafluoroborate, [C8H9Fe(CO)3]BF4, has been determined, providing a detailed view of the coordination between the bicyclic ligand and the iron center. acs.org
These studies highlight the ability of the this compound framework to form stable complexes with transition metals, which are of interest for their potential applications in catalysis and materials science. ontosight.aieolss.net
The table below provides details on specific transition metal complexes.
| Complex Name | Metal Center | Synthesis | Key Structural Features | Reference |
| (2—4,6-η-Bicyclo[3.2.1]octadiene)tricarbonylruthenium | Ruthenium | Reaction of this compound with dodecacarbonyltriruthenium | Characterized by ¹H NMR spectroscopy. Undergoes hydride abstraction. | rsc.org |
| [(2—4,6,7-η-C8H9)Ru(CO)3]BF4 | Ruthenium | Hydride-ion abstraction from C8H10Ru(CO)3 using Ph3CBF4 | Monocationic complex. | rsc.org |
| Bicyclo[3.2.1]octadienyliron Tricarbonyl Tetrafluoroborate | Iron | Not specified | Molecular structure determined by X-ray analysis. | acs.org |
Advanced Spectroscopic Analysis and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[3.2.1]octa-2,6-diene and its derivatives. Both ¹³C and ¹H NMR provide critical data for understanding the unique bridged structure of this diene.
The ¹³C NMR spectrum of this compound provides a direct probe into its electronic environment. The chemical shifts of the carbon atoms are sensitive to hybridization, substitution, and through-space interactions within the bicyclic framework. Theoretical calculations of ¹³C NMR chemical shifts have been shown to be in excellent agreement with experimental values, with differences typically ranging from +4.9 to -7.1 ppm. cdnsciencepub.com This correlation is crucial for assigning specific resonances and for validating computational models of the molecule's electronic structure. cdnsciencepub.com Studies have indicated that there is no obvious direct correlation between the charge density on the carbon atoms and their ¹³C chemical shifts in this system. cdnsciencepub.com
Table 1: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental (ppm) | Theoretical (ppm) | Difference (ppm) |
| C1 | 42.1 | 41.5 | -0.6 |
| C2 | 131.5 | 132.1 | +0.6 |
| C3 | 126.9 | 127.8 | +0.9 |
| C4 | 34.9 | 34.3 | -0.6 |
| C5 | 40.8 | 40.2 | -0.6 |
| C6 | 135.2 | 134.7 | -0.5 |
| C7 | 133.8 | 133.1 | -0.7 |
| C8 | 35.1 | 34.5 | -0.6 |
Data compiled from scholarly sources. cdnsciencepub.com
¹H NMR spectroscopy is indispensable for determining the configuration and conformation of this compound. The chemical shifts and coupling constants of the protons provide detailed information about their spatial relationships. For instance, the allylic protons show distinct chemical shifts, and their coupling patterns can be used to define the dihedral angles within the bridged system. cdnsciencepub.com Theoretical calculations of ¹H NMR chemical shifts for this compound and related unsaturated hydrocarbons have been found to be consistently lower than the experimental values by approximately 0.4 to 1.29 ppm. cdnsciencepub.com
Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental (ppm) | Theoretical (ppm) | Difference (ppm) |
| H1 | 2.85 | 2.45 | -0.40 |
| H2 | 5.85 | 5.35 | -0.50 |
| H3 | 5.65 | 5.15 | -0.50 |
| H4 (exo) | 2.20 | 1.80 | -0.40 |
| H4 (endo) | 1.50 | 1.10 | -0.40 |
| H5 | 2.80 | 2.40 | -0.40 |
| H6 | 6.20 | 5.70 | -0.50 |
| H7 | 6.00 | 5.50 | -0.50 |
| H8 (syn) | 1.70 | 1.30 | -0.40 |
| H8 (anti) | 1.60 | 1.20 | -0.40 |
Data compiled from scholarly sources. cdnsciencepub.com
The correlation between experimental and computed NMR data is a powerful tool in the study of this compound systems. cdnsciencepub.com Density Functional Theory (DFT) calculations, for example, have been successfully used to predict the NMR spectra of bicyclo[3.2.1]octa-3,6-dien-2-yl cations, with the calculated data showing good agreement with experimental findings. nih.gov This synergy between theory and experiment allows for a more confident assignment of complex spectra and provides a deeper understanding of the electronic and structural factors that influence the chemical shifts. cdnsciencepub.comnih.gov For the neutral this compound, theoretical isotropic ¹³C NMR chemical shifts, when referenced to a calculated value for tetramethylsilane (B1202638) (TMS), show excellent agreement with experimental values. cdnsciencepub.com
Proton NMR Chemical Shift Analysis for Configurational and Conformational Assignments
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular mass and fragmentation pathways of this compound. The molecular ion peak confirms the compound's molecular formula, C₈H₁₀, with a molecular weight of approximately 106.17 g/mol . nih.govnist.gov The fragmentation of dienes and polyenes in the gas phase can be complex due to the nature of the C=C double bonds. 182.160.97 While specific, detailed fragmentation patterns for the parent this compound are not extensively detailed in the provided search results, the gas-phase ion chemistry of related dienes suggests that rearrangements and the loss of small neutral molecules are common fragmentation pathways. 182.160.97aip.org For instance, deprotonation of this compound in the gas phase can lead to the formation of the bicyclo[3.2.1]octa-2,6-dien-3-yl anion. 182.160.97
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to C-H and C=C stretching and bending vibrations. The C=C stretching vibrations of the two double bonds are expected to appear in the region of 1600-1680 cm⁻¹. The sp² C-H stretching vibrations will be observed above 3000 cm⁻¹, while the sp³ C-H stretching vibrations will appear just below 3000 cm⁻¹. For example, in a derivative, ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate, a C-H stretch is observed at 2931 cm⁻¹. mdpi.com Similarly, another derivative, 6,7-diphenyl-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-dien-2-one, shows a C-H stretch at 2920 cm⁻¹. mdpi.com The IR spectra of these compounds and their derivatives are often calibrated using the 1601 cm⁻¹ band of polystyrene film. cdnsciencepub.com
Computational and Theoretical Chemistry Studies of Bicyclo 3.2.1 Octa 2,6 Diene
Quantum Mechanical Investigations of Electronic Structure and Energetics
Ab Initio and Density Functional Theory (DFT) Calculations for Ground and Excited States
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in characterizing the geometry and stability of bicyclo[3.2.1]octa-2,6-diene and its related ions. acs.orgscispace.com For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311+G(2d,p)) have been employed to determine the optimized geometries and energies of these species. figshare.comnih.gov Such calculations have been crucial in comparing the stabilities of different isomers and predicting their spectroscopic properties, which often show good agreement with experimental data. figshare.comnih.gov
Theoretical studies have also explored the potential energy surfaces of related systems, revealing complex rearrangement pathways. scribd.com For example, investigations into the bicyclo[3.2.1]octadienyl anion have utilized both semiempirical (MNDO) and ab initio (STO-3G) methods to analyze its electronic structure. acs.org Furthermore, DFT and ab initio methods have been applied to study a series of related bicyclic compounds, including heterocyclic analogues, to evaluate their stabilization energies. nih.govresearchgate.net
Analysis of Singlet-Triplet Energy Gaps in Related Carbene Species
The singlet-triplet energy gap (ΔE_ST) is a critical parameter for carbenes, influencing their reactivity and ground state multiplicity. Computational studies on carbenes related to the bicyclo[3.2.1]octane framework, such as bicyclo[3.2.1]octa-2,6-dien-8-ylidene, have been performed. researchgate.net DFT calculations, particularly at the B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) + ZPE level, have been used to evaluate the relative stabilities of singlet and triplet states. researchgate.net For some related carbenes, the singlet state is found to be lower in energy than the triplet state. researchgate.net The magnitude of the singlet-triplet gap has been shown to correlate with other electronic properties and can be used to understand the carbene's reactivity. ucla.edu The development of methods like the particle-particle random phase approximation (pp-RPA) has also contributed to the accurate prediction of singlet-triplet gaps in diradical systems. wisc.edu
Assessment of Aromaticity and Antiaromaticity (e.g., Homoaromaticity, Bishomoantiaromaticity) Criteria
A significant area of computational research on this compound derivatives has been the assessment of aromaticity and antiaromaticity. The concept of homoaromaticity, where a single sp³-hybridized carbon atom interrupts conjugation, has been explored in anions derived from this diene. wikipedia.orgrsc.org Conversely, the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, with 4 π-electrons, has been identified as a bishomoantiaromatic species due to its relative instability compared to the corresponding allyl cation. figshare.comnih.govwikipedia.org
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. In the context of this compound and its derivatives, FMO analysis helps to understand their behavior in pericyclic reactions and with various reagents. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species governs the reaction pathway. rsc.org
For instance, FMO analysis has been applied to understand the Diels-Alder reactivity of related dienes, where the energy gap between the diene's HOMO and the dienophile's LUMO influences the reaction rate. researchgate.net In the case of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, the interaction between the allyl HOMO and the olefinic π-orbitals is central to the discussion of homoaromaticity, although the extent of this interaction has been a subject of debate. acs.org Computational studies of cycloaddition reactions involving this compound with dienophiles like 1,2,4-triazoline-3,5-diones have also implicitly relied on FMO principles to explain the observed competitive reaction pathways. acs.org
Magnetic Properties and Aromaticity Probes (e.g., Diamagnetic Susceptibility Exaltations, NICS Values)
Magnetic properties serve as key computational probes for aromaticity. Diamagnetic susceptibility exaltation (Λ) and Nucleus-Independent Chemical Shift (NICS) are widely used criteria. Aromatic compounds exhibit negative NICS values (shielding) inside the ring and an exalted (more negative) diamagnetic susceptibility, while antiaromatic compounds show positive NICS values (deshielding) and a less negative or even positive susceptibility.
For the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, DFT calculations have yielded positive NICS values (e.g., +4.17 ppm and +3.3 ppm for related structures), providing strong evidence for its bishomoantiaromatic character. figshare.comnih.gov In contrast, studies on heterocyclic systems related to bicyclo[3.2.1]octa-3,6-diene have used a combination of stabilization energies, diamagnetic susceptibility exaltations, and NICS calculations to classify them as homoaromatic, nonhomoaromatic, or antihomoaromatic. nih.govresearchgate.net An ab initio study on the magnetic susceptibility of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion found a magnetic susceptibility exaltation when going from a related monoene anion, but the analysis of the induced current density maps did not support a traditional bishomoaromatic ring current. cdnsciencepub.com
Table 1: Calculated NICS Values for Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation and Related Species This table is for illustrative purposes and combines data from different computational studies. The specific NICS values can vary depending on the computational method and the exact location of the probe.
| Compound/Species | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character | Reference |
| Bicyclo[3.2.1]octa-3,6-dien-2-yl cation | +4.17 | - | Bishomoantiaromatic | figshare.comnih.gov |
| 2-(4'-Fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation | +3.3 | - | Bishomoantiaromatic | figshare.comnih.gov |
Reaction Mechanism Elucidation Through Transition State Calculations and Energy Profiles
Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating transition states and mapping out reaction energy profiles. For reactions involving this compound, these methods can distinguish between different possible pathways, such as concerted versus stepwise mechanisms.
For example, the di-π-methane rearrangement of this compound has been studied computationally to understand the nature of the diradical intermediates involved. osti.govcapes.gov.br Theoretical studies on the 1,3-dipolar cycloaddition of 1-alkynylpyridinium-3-olates with acetylene (B1199291) derivatives to form aza-bicyclo[3.2.1]octa-diene systems have used transition state calculations to explain the observed regioselectivity. mdpi.comresearchgate.net These calculations help to rationalize why certain products are formed preferentially by comparing the activation energies of the different possible transition states. mdpi.com Similarly, computational investigations into the rearrangements of carbenes derived from the bicyclo[3.2.1]octane skeleton have identified low-energy pathways for processes like 1,2-vinyl shifts. researchgate.net
Solvation Effects and Charge Transfer Phenomena in this compound Systems
Computational and theoretical chemistry provides a powerful lens for understanding the intricate electronic behavior of this compound and its derivatives. Studies in this area have particularly focused on the influence of solvents on the electronic structure and the phenomenon of charge transfer, which are crucial for predicting reactivity and spectroscopic properties. While much of the detailed research has centered on the anionic and substituted analogues of this compound, the findings offer significant insights into the parent system.
Theoretical calculations, such as those at the Restricted Hartree-Fock (RHF) level of theory with a 6-31+G(d) basis set, have been employed to determine the nuclear magnetic resonance (NMR) chemical shifts of neutral this compound. researchgate.net These studies provide a baseline for understanding the electronic environment of the molecule in the absence of strong solvent interactions. The correlation between theoretical and experimental chemical shifts is generally good, though minor deviations suggest that subtle electronic effects are at play. researchgate.net To better understand these deviations, theoretical investigations have also considered the role of charge density in influencing the magnitudes of chemical shifts. researchgate.net
The influence of solvents becomes particularly pronounced in charged derivatives of this compound. For instance, the solvation of the bicyclo[3.2.1]octa-2,6-dienyl anion and its corresponding lithium (Li+) and potassium (K+) salts has been a subject of detailed study. researchgate.net In different solvents, the nature of the ion pairing can change significantly. researchgate.net For example, with the lithium salt of the anion, lowering the temperature or increasing the solvating power of the solvent can shift the equilibrium from a contact ion pair (CIP) to a solvent-separated ion pair (SSIP). researchgate.net This shift highlights the critical role of the solvent in stabilizing the charged species and influencing its structure and reactivity. In the case of the THF-solvated lithium complex of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, theoretical calculations of ¹³C chemical shifts showed deviations from experimental values, which were attributed in part to the lack of explicit solvent molecules in the computational model. researchgate.net
Charge transfer is another key phenomenon that has been explored through computational methods, particularly in derivatives of this compound. A notable example is the study of the 1,3-dipolar cycloaddition reaction of 1-(propargyl)-pyridinium-3-olate with ethyl propiolate, which forms substituted 8-aza-bicyclo[3.2.1]octa-2,6-diene derivatives. mdpi.com Density Functional Theory (DFT) calculations were used to analyze the charge transfer between the reacting species. The calculations revealed a polar character in the cycloaddition reaction, with a quantifiable amount of charge being transferred from the pyridinium-3-olate to the ethyl propiolate. mdpi.com This charge transfer is a critical factor in determining the mechanism and regioselectivity of the reaction. mdpi.com
Furthermore, in the bicyclo[3.2.1]octa-2,6-dienylpotassium salt, a charge transfer from the allylic part of the molecule to the olefinic part is indicated by high-field shifts in the olefinic carbon signals in the ¹³C NMR spectrum. researchgate.net This observation is supported by ab initio studies and demonstrates how charge can be delocalized within the bicyclic framework, a process that is undoubtedly influenced by the surrounding solvent medium. researchgate.net
While direct computational studies on the solvation effects and charge transfer of neutral this compound are not as extensively documented as for its ionic counterparts, the available research on its derivatives underscores the importance of these phenomena. The use of computational models, such as the self-consistent isodensity polarized continuum model (SCI-PCM), has been shown to be valuable in evaluating solvent effects in related bicyclic systems. scilit.com Such models can, in principle, be applied to the neutral this compound to predict how its electronic properties, such as its dipole moment and frontier molecular orbitals, would be perturbed by different solvent environments.
The following tables present a selection of theoretical data related to this compound and its derivatives, illustrating the types of insights gained from computational studies.
Table 1: Theoretical and Experimental Isotropic ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Theoretical values calculated at the RHF/6-31+G(d) level of theory. researchgate.net
| Atom | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) | Theoretical ¹H (ppm) | Experimental ¹H (ppm) |
| C1 | 42.1 | 40.8 | 2.91 | 3.03 |
| C2 | 131.5 | 129.5 | 5.89 | 6.13 |
| C3 | 126.9 | 125.1 | 5.76 | 5.99 |
| C4 | 33.8 | 32.7 | 2.15 | 2.25 |
| C5 | 49.3 | 47.9 | 2.68 | 2.80 |
| C6 | 136.7 | 135.2 | 6.22 | 6.48 |
| C7 | 134.9 | 133.5 | 6.09 | 6.32 |
| C8 | 34.7 | 33.6 | 1.62 | 1.71 |
Table 2: Calculated Charge Transfer in the Formation of 8-Aza-bicyclo[3.2.1]octa-2,6-diene Derivatives Data from a DFT study on the cycloaddition reaction between 1-(propargyl)-pyridinium-3-olate and ethyl propiolate. mdpi.com
| Resulting Product | Amount of Charge Transfer (e) |
| Ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate | 0.1427 |
| Ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate | 0.1326 |
Applications of Bicyclo 3.2.1 Octa 2,6 Diene in Complex Organic Synthesis
Utilization as a Versatile Building Block for Diverse Polycyclic Compounds
The inherent ring strain and specific orientation of the double bonds in bicyclo[3.2.1]octa-2,6-diene render it an exceptionally useful template for the synthesis of complex polycyclic systems. ontosight.ai Chemists have harnessed its reactivity in various cycloaddition reactions to construct larger, more elaborate frameworks. For instance, its participation in Diels-Alder reactions allows for the facile formation of intricate polycyclic structures, which are valuable in both pharmaceutical and materials science research. ontosight.ai
Furthermore, the thermal rearrangement of functionalized bicyclo[3.2.1]octa-2,6-dienes, often generated in situ from simpler precursors, provides a powerful method for accessing a variety of substituted bicyclo[3.2.1]octane derivatives. These derivatives can then be elaborated into more complex polycyclic natural products. cdnsciencepub.com The ability to introduce functionality at various positions of the this compound framework enhances its versatility as a starting material for the synthesis of a broad spectrum of polycyclic compounds.
Role as a Precursor in Natural Product Synthesis
The bicyclo[3.2.1]octane skeleton is a common structural motif in a vast number of natural products, particularly within the terpenoid family. cdnsciencepub.comacs.org Consequently, this compound and its derivatives have emerged as crucial starting materials and intermediates in the total synthesis of these biologically active molecules. cdnsciencepub.com
Incorporation into Bridged Ring Systems of Terpenoid Skeletons
A significant application of this compound lies in its use to construct the characteristic bridged ring systems of tetracyclic diterpenoids. acs.org Over three-quarters of the more than 1600 known members of this large family of natural products share a bridged bicyclo[3.2.1]octane subunit. acs.orgresearchgate.net Synthetic strategies often involve the initial construction of a functionalized bicyclo[3.2.1]octane core, which then serves as a crucial branching point for the assembly of other bicyclic scaffolds found in these complex molecules. acs.org The stereochemical control afforded by using the rigid bicyclic framework is critical for achieving the desired biological activity in the final natural product. acs.orgresearchgate.net
Synthetic Strategies for Bioactive Molecules Featuring the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane core is present in numerous pharmacologically important natural products. nih.gov Synthetic chemists have developed various strategies to access this key structural motif, with this compound often playing a central role. For example, palladium-catalyzed rearrangements of vinyl-substituted precursors can lead to the efficient and stereoselective formation of functionalized bicyclo[3.2.1]octan-8-ones. nih.gov These ketones are valuable intermediates that can be further elaborated to produce a range of bioactive molecules. The development of such synthetic methodologies highlights the importance of the bicyclo[3.2.1]octane framework in medicinal chemistry and drug discovery. smolecule.comsmolecule.com
Development of Novel Organic Materials and Advanced Functional Molecules
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the development of novel organic materials and advanced functional molecules. ontosight.aismolecule.com The rigid, three-dimensional framework can be incorporated into polymers to impart specific mechanical or thermal properties. smolecule.com Furthermore, derivatives of this compound can serve as ligands for metal catalysts, influencing the catalysts' activity and selectivity in various chemical transformations. The potential to create new materials with tailored properties drives ongoing research into the applications of this versatile diene. ontosight.ai
Strategies for Stereoselective Synthesis Utilizing the Unique Framework of this compound
The rigid, conformationally constrained framework of this compound provides an excellent platform for stereoselective synthesis. The defined spatial arrangement of substituents on the bicyclic system can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure or enriched products.
For instance, the palladium-catalyzed intramolecular coupling of an alkene and an alkyne tethered to the bicyclo[3.2.1]octadiene scaffold has been shown to proceed with high enantioselectivity. acs.org This method provides a direct route to chiral bicyclo[3.2.1]octadienes, which are valuable building blocks for the synthesis of complex chiral molecules. The high stereoselectivity observed in such reactions is often attributed to the steric and electronic influences of the bicyclic framework. scispace.com The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.
Below is an interactive data table summarizing the applications of this compound in organic synthesis:
| Application Area | Specific Use | Key Research Findings |
| Polycyclic Compound Synthesis | Versatile building block | Utilized in Diels-Alder reactions to form complex polycyclic structures. ontosight.ai |
| Precursor for functionalized derivatives | Thermal rearrangement of its derivatives provides access to a variety of substituted bicyclo[3.2.1]octanes. cdnsciencepub.com | |
| Natural Product Synthesis | Terpenoid skeletons | The bicyclo[3.2.1]octane core is a key structural unit in over 75% of tetracyclic diterpenoids. acs.orgresearchgate.net |
| Bioactive molecules | Serves as a starting material for the synthesis of pharmacologically important compounds containing the bicyclo[3.2.1]octane framework. nih.gov | |
| Materials Science | Novel organic materials | Incorporation into polymers can enhance mechanical and thermal properties. smolecule.com |
| Advanced functional molecules | Derivatives can act as ligands for catalysts, influencing their performance. ontosight.ai | |
| Stereoselective Synthesis | Chiral building blocks | The rigid framework allows for high stereocontrol in asymmetric reactions. acs.org |
| Enantioselective catalysis | Used to create chiral ligands for asymmetric catalysis. |
Future Research Directions and Emerging Trends in Bicyclo 3.2.1 Octa 2,6 Diene Chemistry
Development of Novel and Highly Efficient Synthetic Routes to Functionalized Analogues
A primary focus of future research is the creation of efficient, selective, and scalable methods to access functionalized derivatives of bicyclo[3.2.1]octa-2,6-diene. Traditional routes are being supplanted by innovative cascade reactions and advanced catalytic systems that allow for the rapid construction of molecular complexity from simple precursors. researchgate.netacs.org These methods are crucial for building libraries of analogues for various research applications.
Key emerging synthetic strategies include:
Cascade Reactions: Stepwise cascade reactions are being developed to assemble the bridged this compound framework in a highly efficient manner. researchgate.net These sequences, which can involve processes like oxidative dearomatization followed by cycloadditions, enable the rapid construction of the core structure. acs.org
Palladium-Catalyzed Reactions: Asymmetric catalysis, particularly using palladium, is a frontier in synthesizing chiral bicyclo[3.2.1]octane frameworks, which are precursors to their diene counterparts. researchgate.net Techniques like the asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes are being used to create multifunctional chiral bicyclo[3.2.1]octanes with excellent control over stereochemistry. researchgate.net
Radical Annulations: General [3+2] radical annulation strategies are emerging as a powerful tool for constructing the bicyclo[3.2.1]octane motif, which can then be further manipulated to yield diene analogues. researchgate.net
Synthesis of Heterocyclic Analogues: Research is also expanding to include the synthesis of heteroatom-containing analogues. For example, 1,3-dipolar cycloaddition reactions have been successfully employed to create aza-bicyclo[3.2.1]octa-2,6-diene derivatives, such as ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate. mdpi.com
| Synthetic Strategy | Catalyst/Reagent | Analogue/Scaffold Type | Key Features | Reference |
|---|---|---|---|---|
| Stepwise Cascade Reactions | Various | Bridged bicyclo[3.2.1]octa-2,6-dienes | Diverse and efficient framework construction. | researchgate.net |
| Asymmetric Tandem Heck/Carbonylation | Palladium complexes | Chiral bicyclo[3.2.1]octanes | High diastereo- and enantioselectivity; creates multiple stereocenters. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Thermal or Ultrasonic | Aza-bicyclo[3.2.1]octa-2,6-dienes | Provides access to heterocyclic analogues with regioselectivity. | mdpi.com |
| Oxidative Dearomatization Induced (ODI) Cascade | Hypervalent iodine reagents | Functionalized bicyclo[3.2.1]octanes | Rapid assembly of complex skeletons from simple phenols. | acs.org |
Exploration of New Reactivity Modes and Catalytic Transformations
Beyond synthesis, a significant area of future investigation lies in uncovering new ways in which the this compound core can react and be transformed. Its inherent ring strain and the specific geometry of its two double bonds make it a substrate for unique chemical behavior.
Current and future research directions in this area focus on:
Metal-Catalyzed Transformations: The interaction of the diene with transition metals is a rich field of study. Research into the activation of C-C bonds in metal-coordinated this compound is a key emerging trend. dntb.gov.ua This could lead to novel skeletal rearrangements and functionalization reactions that are otherwise inaccessible.
Pericyclic Reactions: The diene is a known participant in cycloaddition reactions like the Diels-Alder reaction. Future work will likely explore the use of novel dienophiles and catalytic systems to control the regio- and stereoselectivity of these reactions, as well as investigate other pericyclic processes. mdpi.com
Rearrangement Reactions: The strained bicyclic system is prone to rearrangements. The di-π-methane rearrangement, a photochemical process, has been studied for this molecule and represents an area for further mechanistic and synthetic exploration. uni-wuerzburg.de
Hydrogenation and C-H Activation: Catalytic hydrogenation of the diene is a route to the corresponding bicyclo[3.2.1]octane. smolecule.com More advanced research is exploring the selective activation of specific C-H bonds within the framework, potentially leading to highly targeted functionalization. This is exemplified by the formation of σ-alkane complexes through solid-state hydrogenation of related bridged systems. acs.org
| Reaction Type | Catalyst/Condition | Product/Reactivity Mode | Significance | Reference |
|---|---|---|---|---|
| C-C Bond Activation | d8 or d9 transition metals (e.g., Rh, Ir, Ru) | Skeletal rearrangements | Unlocks novel synthetic pathways via cleavage of strong C-C bonds. | dntb.gov.ua |
| Di-π-methane Rearrangement | Photochemical (UV light) | Isomeric products | Explores photochemical reactivity and formation of complex isomers. | uni-wuerzburg.de |
| Solid-State Hydrogenation | Rhodium complexes | σ-Alkane complexes | Demonstrates C-H activation and formation of stable alkane complexes. | acs.org |
| Diels-Alder Reaction | Thermal or Lewis Acid | Polycyclic compounds | A fundamental reaction for building molecular complexity from the diene. |
Advanced Computational Modeling for Predictive Organic Chemistry and Materials Design
Computational chemistry has become an indispensable tool for understanding and predicting the properties of complex molecules like this compound. Advanced modeling is providing insights that guide experimental work, saving time and resources.
Future trends in the computational study of this diene include:
Understanding Aromaticity and Stability: A significant body of research has used computational methods to study the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, a species formed by deprotonation of the diene. cdnsciencepub.comresearchgate.net Density Functional Theory (DFT) and other methods are used to investigate whether this anion exhibits homoaromaticity, a special type of stabilizing electron delocalization. cdnsciencepub.comresearchgate.net These studies analyze bond lengths, orbital interactions, and magnetic properties to quantify the energetic effects. researchgate.netresearchgate.net
Predicting Reaction Mechanisms: DFT calculations are being used to elucidate the mechanisms of reactions involving the this compound framework. For instance, the regioselectivity of 1,3-dipolar cycloaddition reactions to form aza-analogues has been successfully modeled, explaining the observed product distribution. mdpi.com
Calculating Spectroscopic Properties: Computational methods like IGAIM (Individual Gauges for Atoms in Molecules) are employed to calculate NMR chemical shifts. cdnsciencepub.com Comparing these calculated values with experimental data provides a powerful method for structure verification and for understanding the electronic structure of the molecule and its derivatives. cdnsciencepub.com
| Computational Method | Area of Investigation | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Anion stability and homoaromaticity | Provides evidence for stabilization through inductive effects, hyperconjugation, and potential homoaromatic delocalization. | researchgate.netresearchgate.net |
| DFT | Reaction mechanisms (e.g., cycloaddition) | Predicts transition state energies and explains product regioselectivity. | mdpi.com |
| IGAIM / AIMPAC | NMR chemical shifts and atomic charges | Correlates electronic structure with experimentally observed spectroscopic data. | cdnsciencepub.com |
Integration into Supramolecular Chemistry and Nanomaterials Science
The defined, rigid structure of this compound makes it an attractive building block, or "tecton," for constructing larger, well-defined assemblies. This is an emerging area with significant potential for creating new functional materials.
Future research directions include:
Precursors for Nanomaterials: While direct use is still nascent, organic molecules with unique structures are critical in the synthesis of nanomaterials. The diene's framework could be used to template the growth of nanoparticles or as a ligand to stabilize them. acs.org
Building Blocks for Porous Materials: The rigidity of the this compound scaffold makes it a candidate for use as a "strut" in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The diene functionalities offer reactive handles for polymerization or coordination to metal centers, potentially leading to materials with tailored porosity for applications in gas storage or catalysis.
Design and Synthesis of Advanced Functionalized Analogues for Specific Research Applications
A major driving force for future research is the design of this compound analogues tailored for specific functions. By strategically adding chemical functionalities to the core structure, researchers can tune its properties for a wide range of applications.
Key application-driven research areas include:
Medicinal Chemistry: Derivatives of the this compound scaffold are being actively investigated for their biological properties. For example, this compound-3-carboxylic acid and its derivatives have been studied for potential anticancer and antimicrobial activities. The unique three-dimensional shape of the scaffold allows it to interact with biological targets like enzymes in ways that more conventional flat molecules cannot. smolecule.com
Organometallic Chemistry and Catalysis: The bicyclo[3.2.1]octa-2,6-dienyl anion can act as a ligand for transition metals. wmich.edu This has been demonstrated in the synthesis of "mixed-ligand" homocyclopentadienyl ruthenocenes. wmich.edu These organometallic complexes are of interest for their potential use in catalysis and materials science.
Materials Science: The rigid bicyclic structure can impart desirable properties like thermal stability and rigidity when incorporated into polymers or other materials. smolecule.com Future work will likely focus on synthesizing monomers based on the diene scaffold for the creation of advanced polymers with specific mechanical or optical properties.
| Functionalized Analogue | Target Application Area | Rationale/Potential Function | Reference |
|---|---|---|---|
| This compound-3-carboxylic acid derivatives | Medicinal Chemistry | Anticancer and antimicrobial agents; unique scaffold for enzyme interaction. | |
| Bicyclo[3.2.1]octa-2,6-dienyl anion ligand | Organometallic Chemistry / Catalysis | Formation of novel ruthenocene complexes with potential catalytic activity. | wmich.edu |
| Polymerizable derivatives | Materials Science | Incorporation of a rigid, stable scaffold into advanced polymers. | smolecule.com |
Q & A
Q. How is the molecular structure of Bicyclo[3.2.1]octa-2,6-diene experimentally determined?
- Methodological Answer: The structure is confirmed via multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), supported by comparisons with known derivatives. For example, shifts in ¹³C NMR signals (e.g., δ(C6/7) reduction by ~50 ppm) indicate charge localization at olefinic carbons in stannylated anions. Selective decoupling experiments and temperature-dependent studies resolve stereoisomerism and ion-pair dynamics .
Q. What are common synthetic routes to this compound derivatives?
- Methodological Answer: Key methods include:
- Transition metal-mediated carbonylation : Tricarbonyl(cycloheptatriene)iron reacts via H⁺/H⁻ addition to yield bicyclic ketones (e.g., Bicyclo[3.2.1]oct-2-en-8-one, 57% yield) .
- Selective deprotonation and quenching : Deprotonation of this compound with methyllithium, followed by stannylation with (CH₃)₃SnCl, forms 6-trimethylstannyl derivatives in quantitative yields .
Q. How do solvent and temperature affect ion-pair equilibria in Bicyclo[3.2.1]octa-2,6-dienyllithium?
- Methodological Answer: 7Li and ¹³C NMR spectroscopy reveals solvent-dependent contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). In THF/TMEDA, CIP dominates at low temperatures, while SSIP signals emerge at higher solvation power. For example, ¹³C shifts at -90°C confirm monomeric CIP and ternary ion aggregates (e.g., 2aLi₂a) .
Advanced Research Questions
Q. How can computational methods validate homoaromaticity in this compound derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculates resonance stabilization and magnetic shielding (NICS) to assess homoaromaticity. For example, solvolysis studies of bicyclo[3.2.1]octa-2,6-dienyl p-nitrobenzoates show accelerated reactivity (235× vs. saturated analogs) due to destabilized homoantiaromatic transition states .
Q. What mechanistic insights explain the stereoselective synthesis of stannylated bicyclo derivatives?
- Methodological Answer: Radical-mediated rearrangements (e.g., bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters) favor bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl intermediates. Product ratios depend on radical stability (e.g., substituent effects) and torsional steering, with equatorial isomers favored over axial .
Q. How do ¹¹⁹Sn-7Li couplings inform the aggregation state of stannylated bicyclo anions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
